1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-methyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-6-9-21(10-7-12)18(24)14-11-13-16(20(14)2)19-15-5-3-4-8-22(15)17(13)23/h3-5,8,11-12H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHQQJEBDWUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) family. The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound inhibits this process, thereby preventing the activation of downstream signaling.
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes. The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. It has been reported to exhibit potent activities against FGFR1, 2, and 3, which are key players in various types of tumors.
Cellular Effects
1-Methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the FGFR signaling pathway, which is associated with the progression and development of several cancers.
Biological Activity
1-Methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.4 g/mol. The compound features a pyrido-pyrrolo-pyrimidine framework, which is significant for its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have shown promising activity against various viral infections. In particular, research indicates that certain analogs exhibit effective inhibition of viral replication at micromolar concentrations, suggesting that this compound may possess similar antiviral properties .
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of the pyrimidine ring, which has been associated with various kinase inhibitory activities. In vitro studies have reported that related compounds demonstrate significant antiproliferative effects against human cancer cell lines such as HeLa and A375, with IC50 values often in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.36 | CDK inhibition |
| A375 | 1.8 | Antiproliferative activity |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Kinase Inhibition : Similar compounds have demonstrated strong inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antiviral Mechanisms : The ability to interfere with viral replication processes has been observed in structurally related compounds, indicating a potential pathway for this compound as well .
Case Studies
A notable case study involved the evaluation of a series of pyrido-pyrimidine derivatives where structural modifications significantly influenced their biological activity. The study found that specific substitutions at the C-2 and N-3 positions enhanced both antiviral and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
The 2-position is pivotal for biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in 12n) enhance cytotoxicity, likely by improving target binding .
- Piperidine/Azepane Moieties (e.g., 4-methylpiperidine-1-carbonyl) may influence solubility and blood-brain barrier penetration due to their basicity and lipophilicity (logP ~2.25 for related compounds) .
- Aryl Carboxamides (e.g., N-aryl derivatives) show variable anticancer activity, suggesting substituent-dependent pharmacophore interactions .
Core Heterocyclic Modifications
Alterations to the tricyclic scaffold significantly impact bioactivity:
Key Observations :
- Triazole-Fused Derivatives exhibit enhanced antitumor activity (e.g., compound in vs. doxorubicin), attributed to additional hydrogen-bonding interactions .
- Bicyclic Pyrido-Pyrimidines (e.g., 4-substituted analogs) lack the pyrrole ring, reducing planarity and likely altering target selectivity (e.g., COX inhibition for anti-inflammatory effects) .
- Furopyrimidinones show comparable cytotoxicity to pyrrolo analogs but may differ in metabolic stability due to furan’s susceptibility to oxidation .
Pharmacological and Physicochemical Comparisons
Key Observations :
- PSA differences influence solubility and blood-brain barrier penetration; triazolo derivatives’ higher PSA may limit CNS activity .
Q & A
Q. How can researchers leverage open-access tools for reaction mechanism elucidation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
